![molecular formula C18H10N4S4 B12532207 3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine CAS No. 680187-24-0](/img/structure/B12532207.png)
3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with bithiophene groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 2,2’-bithiophene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotetrazine derivatives.
科学研究应用
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Industry: Used in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism by which 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, making it useful in applications such as sensors and electronic devices .
相似化合物的比较
- 3,6-Di([2,2’-bithiophen]-3-yl)-1,2,4,5-tetrazine
- 3,6-Di([2,2’-bithiophen]-4-yl)-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exhibits unique electronic properties due to the specific positioning of the bithiophene groups. This positioning can influence the compound’s ability to participate in electronic interactions, making it particularly useful in applications requiring precise electronic control .
属性
CAS 编号 |
680187-24-0 |
|---|---|
分子式 |
C18H10N4S4 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
3,6-bis(5-thiophen-2-ylthiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H10N4S4/c1-3-11(23-9-1)13-5-7-15(25-13)17-19-21-18(22-20-17)16-8-6-14(26-16)12-4-2-10-24-12/h1-10H |
InChI 键 |
QEIXCGNGCYXXRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NN=C(N=N3)C4=CC=C(S4)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


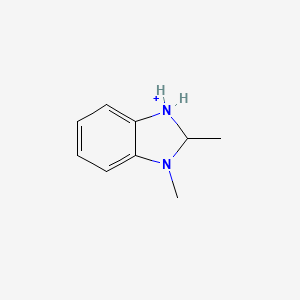
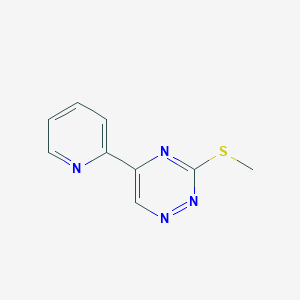
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
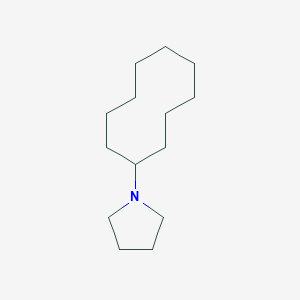
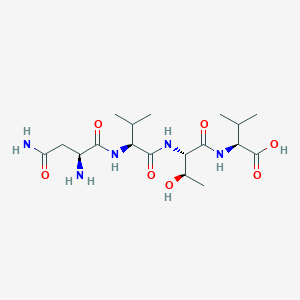
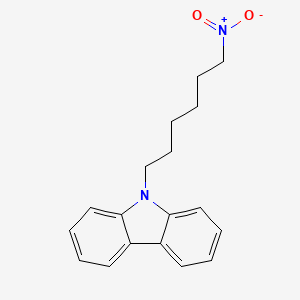
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
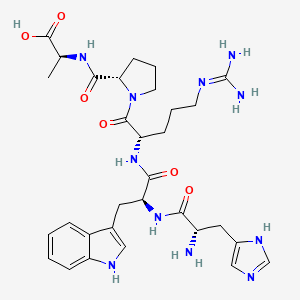
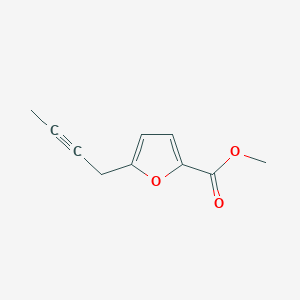
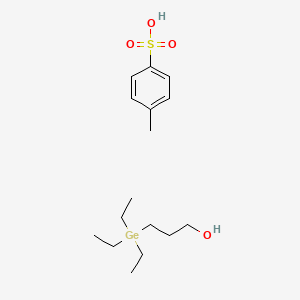
![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
